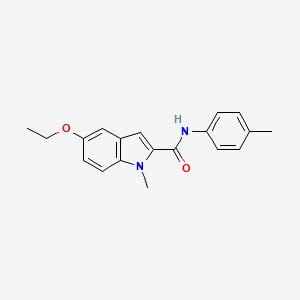![molecular formula C17H16FN3 B11372000 10-(3-Fluorobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B11372000.png)
10-(3-Fluorobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(3-Fluorobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a][1,3]benzimidazole is a complex heterocyclic compound that features a fused benzimidazole and pyrimidine ring system. The presence of a fluorobenzyl group adds to its unique chemical properties. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-(3-fluorobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a][1,3]benzimidazole typically involves multi-step organic reactions One common approach is the condensation of 1,2-phenylenediamine with an appropriate aldehyde to form the benzimidazole core This is followed by cyclization with a pyrimidine derivative under controlled conditions
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This includes selecting suitable solvents, catalysts, and reaction temperatures. Continuous flow chemistry might be employed to enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, potentially yielding dihydropyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce dihydropyrimidine derivatives.
Scientific Research Applications
10-(3-Fluorobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a][1,3]benzimidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s potential biological activities make it a candidate for studies in enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 10-(3-fluorobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a][1,3]benzimidazole is likely related to its ability to interact with specific molecular targets. The benzimidazole core can mimic nucleotides, allowing it to bind to enzymes and receptors involved in various biological pathways. The fluorobenzyl group may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Benzimidazole: A simpler structure with a wide range of biological activities.
Pyrimido[1,2-a]benzimidazole: Lacks the fluorobenzyl group but shares the fused ring system.
Fluorobenzyl derivatives: Compounds with similar fluorobenzyl groups but different core structures.
Uniqueness: 10-(3-Fluorobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a][1,3]benzimidazole is unique due to the combination of its fused ring system and the presence of the fluorobenzyl group. This structural complexity contributes to its potential for diverse biological activities and applications in various fields of research.
Properties
Molecular Formula |
C17H16FN3 |
|---|---|
Molecular Weight |
281.33 g/mol |
IUPAC Name |
10-[(3-fluorophenyl)methyl]-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C17H16FN3/c18-14-6-3-5-13(11-14)12-21-16-8-2-1-7-15(16)20-10-4-9-19-17(20)21/h1-3,5-8,11H,4,9-10,12H2 |
InChI Key |
XIPVASZKLUGJMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C2N(C1)C3=CC=CC=C3N2CC4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-({[1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B11371933.png)
![Methyl 2-[({[4,6-dimethyl-3-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11371937.png)
![2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11371938.png)
![N-(4-{4-methyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B11371945.png)
![[4-(4-Methoxyphenyl)piperazin-1-yl][5-(thiophen-2-yl)-1,2-oxazol-3-yl]methanone](/img/structure/B11371954.png)
![N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,3-dimethylbutanamide](/img/structure/B11371966.png)
![2-(4-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide](/img/structure/B11371967.png)
![5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B11371969.png)
![6-(4-Chlorophenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11371974.png)

![N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11371985.png)
![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11371988.png)
![2-(4-chlorophenoxy)-N-[2-(morpholin-4-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B11371991.png)
